
(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, also known as BMH, is a pyrazole-based compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BMH is a derivative of pyrazole, and its synthesis method involves the condensation of hydrazine hydrate with 4-methoxybenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid hydrazide.
Applications De Recherche Scientifique
Therapeutic Potential of Pyrazole Derivatives
Pyrazole derivatives are recognized for their wide range of biological activities, offering significant therapeutic potential in the treatment of various diseases. These compounds have been explored for their anticancer , anti-inflammatory , antimicrobial , and analgesic activities, among others. The structural versatility of pyrazoles allows for the synthesis of molecules with targeted pharmacological properties.
Anticancer Activities
Research on pyrazole compounds has identified their efficacy in inducing apoptosis in cancer cells, inhibiting cell proliferation, and interfering with metastatic processes. Pyrazole derivatives show promise in the development of anticancer drugs due to their ability to modulate multiple signaling pathways involved in tumor growth and survival. For instance, certain pyrazole compounds have been found to exhibit high tumor specificity with minimal toxicity to normal cells, underscoring their potential as safer anticancer agents (Sugita et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been reported to target egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .
Mode of Action
The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors was better understood through molecular dynamic simulation .
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways related to cancer progression .
Pharmacokinetics
It’s worth noting that all tested compounds in a similar study met the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have favorable absorption, distribution, metabolism, excretion, and toxicity (ADME) properties.
Result of Action
Similar compounds have shown promising results in inhibiting the progression of triple-negative breast cancer .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. The resulting ester is then reacted with hydrazine hydrate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Finally, the carbohydrazide is reacted with benzaldehyde to form (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.", "Starting Materials": [ "4-methoxyphenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate", "benzaldehyde" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: Reaction of 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester with hydrazine hydrate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.", "Step 3: Reaction of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde to form (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide." ] } | |
Numéro CAS |
305355-26-4 |
Formule moléculaire |
C18H16N4O2 |
Poids moléculaire |
320.352 |
Nom IUPAC |
N-[(E)-benzylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-24-15-9-7-14(8-10-15)16-11-17(21-20-16)18(23)22-19-12-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ |
Clé InChI |
CLZKPOGOSIHMNW-XDHOZWIPSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2475358.png)
![Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2475359.png)
![5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2475360.png)
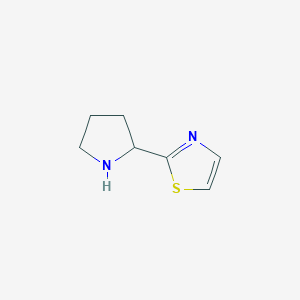
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475363.png)

![N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2475368.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2475369.png)
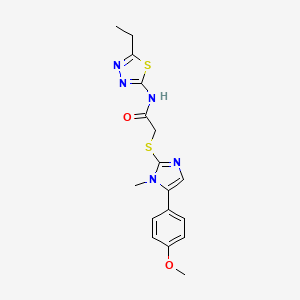
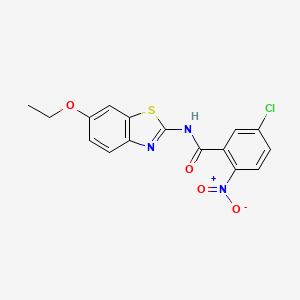
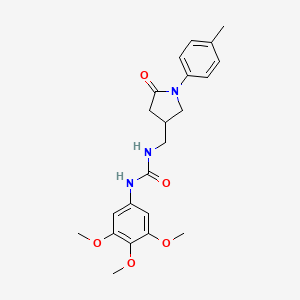
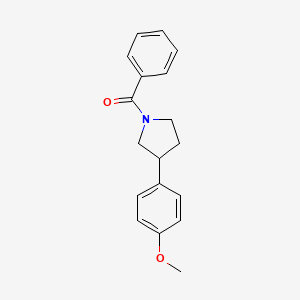

![3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2475379.png)